molecular formula C9H10Cl2N2 B2924129 2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine CAS No. 1783531-69-0

2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine

Cat. No.: B2924129
CAS No.: 1783531-69-0
M. Wt: 217.09
InChI Key: PEYXXCVXEIAINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by its two chlorine atoms at positions 2 and 4, and two methyl groups at position 6, making it a unique derivative of pyrimidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine can be achieved through various synthetic routes. One common method involves the Dimroth rearrangement, which is an isomerization process involving the relocation of two heteroatoms in heterocyclic systems. This rearrangement can be catalyzed by acids, bases, or heat . Another approach involves the chlorination of precursor compounds using reagents such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5,7-dihydrocyclopenta[d]pyrimidine: Lacks the methyl groups at position 6.

    6,6-Dimethyl-5,7-dihydrocyclopenta[d]pyrimidine: Lacks the chlorine atoms at positions 2 and 4.

    2,4-Dichloro-6-methyl-5,7-dihydrocyclopenta[d]pyrimidine: Has only one methyl group at position 6.

Uniqueness

2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,4-dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2/c1-9(2)3-5-6(4-9)12-8(11)13-7(5)10/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYXXCVXEIAINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1)N=C(N=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.